molecular formula C13H12N4 B13879788 1-(Quinolin-2-ylmethyl)pyrazol-3-amine

1-(Quinolin-2-ylmethyl)pyrazol-3-amine

Cat. No.: B13879788
M. Wt: 224.26 g/mol
InChI Key: VDUBAACHWZUOEP-UHFFFAOYSA-N
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Description

1-(Quinolin-2-ylmethyl)pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with an amine group at the 3-position and a quinolin-2-ylmethyl group at the 1-position. The quinoline moiety, a bicyclic aromatic system with a nitrogen atom, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science. Its structural complexity allows for diverse interactions, such as π-π stacking and hydrogen bonding, which are critical in biological targeting and crystal engineering .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

1-(quinolin-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C13H12N4/c14-13-7-8-17(16-13)9-11-6-5-10-3-1-2-4-12(10)15-11/h1-8H,9H2,(H2,14,16)

InChI Key

VDUBAACHWZUOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN3C=CC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-ylmethyl)pyrazol-3-amine typically involves the reaction of quinoline derivatives with pyrazole derivatives. One common method includes the condensation of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole under specific conditions . Another approach involves the reaction of quinoline-3-carboxaldehyde with hydrazine derivatives to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-2-ylmethyl)pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

The following analysis compares 1-(quinolin-2-ylmethyl)pyrazol-3-amine with structurally related pyrazol-3-amine derivatives, focusing on substituent effects, applications, and crystallographic data.

Structural and Functional Group Variations

(E)-1-(Quinolin-2-ylmethyl)-2-((1-(quinolin-2-ylmethyl)pyridin-2(1H)-ylidene)amino)pyridin-1-ium Bromide
  • Substituents: Two quinolin-2-ylmethyl groups and a pyridinium bromide counterion.
  • Crystallography: Monoclinic (P21/c), with unit cell parameters $a = 15.685(4)$ Å, $b = 9.317(2)$ Å, $c = 18.373(4)$ Å, $\beta = 114.422(7)^\circ$. Stabilized by weak Br···H hydrogen bonds .
  • Applications: Demonstrates the role of quinoline in stabilizing crystal structures via π-interactions. Potential use in ligand design for catalysis or photoluminescent materials.
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine Hydrochloride
  • Substituents : 4-Fluorophenyl and cyclopenta-fused pyrazole.
  • Molecular Weight : 253.7 g/mol; Purity ≥95% .
  • Applications : Versatile building block in pharmaceuticals (drug candidates with enhanced efficacy) and agrochemicals (fluorine improves metabolic stability and selectivity) .
1-[(2-Chloro-4-fluorophenyl)methyl]pyrazol-3-amine
  • Substituents : 2-Chloro-4-fluorobenzyl group.
  • Applications : Halogen substituents may enhance binding to hydrophobic enzyme pockets, suggesting utility in pesticide development.
5-Amino-3-methyl-1-phenylpyrazole
  • Substituents : Phenyl and methyl groups at 1- and 3-positions, respectively.
  • Synonym: 3-Methyl-1-phenyl-1H-pyrazol-5-amine .
  • Applications : Simpler structure used in material science and as a precursor for coordination compounds.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Applications Crystallographic Features
This compound Quinolin-2-ylmethyl, pyrazol-3-amine Not reported Medicinal chemistry, materials science Likely planar due to quinoline
(E)-1-(Quinolin-2-ylmethyl)-... Pyridinium Bromide Two quinolin-2-ylmethyl groups 567.4 (calc.) Crystal engineering, ligand design Monoclinic P21/c, Br···H interactions
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl 4-Fluorophenyl, cyclopenta-fused 253.7 Pharmaceuticals, agrochemicals Not reported
1-[(2-Chloro-4-fluorophenyl)methyl]pyrazol-3-amine 2-Cl-4-F-benzyl 255.7 (calc.) Pesticides, enzyme inhibitors Not reported
5-Amino-3-methyl-1-phenylpyrazole Phenyl, methyl 173.2 Material science, coordination chemistry Not reported

Key Findings

Quinoline vs. Aryl Substituents: The quinoline group in this compound enhances π-π stacking and hydrophobic interactions compared to simpler aryl groups (e.g., phenyl in compound D). This property is critical in drug design for targeting aromatic-rich binding sites . Fluorinated aryl groups (compounds B and C) improve lipophilicity and metabolic stability, making them preferable in agrochemicals .

Crystallographic Behavior: The dual quinoline groups in compound A stabilize the crystal lattice via weak intermolecular interactions, a feature absent in monoquinoline derivatives. This highlights the role of substituent multiplicity in solid-state properties .

Biological and Industrial Relevance: Compound B’s cyclopenta-fused pyrazole may confer conformational rigidity, enhancing selectivity in drug candidates . The absence of halogen atoms in the parent compound (this compound) suggests lower environmental persistence compared to chlorinated/fluorinated analogues .

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